molecular formula C26H22ClN3O4S2 B15037351 N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

Cat. No.: B15037351
M. Wt: 540.1 g/mol
InChI Key: ALMRPSKTNZHNDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of benzothiazole, isoindoline, and chlorophenoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-chlorophenoxyethylamine and benzothiazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as triethylamine, and temperature control to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

    Catalysts: Triethylamine, palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide: shares structural similarities with other benzothiazole derivatives and isoindoline compounds.

    Benzothiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Isoindoline compounds: Studied for their potential in treating neurological disorders and as intermediates in organic synthesis.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C26H22ClN3O4S2

Molecular Weight

540.1 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-2-[[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H22ClN3O4S2/c27-16-3-6-18(7-4-16)34-10-9-28-21(31)13-35-26-29-19-8-5-17(12-20(19)36-26)30-24(32)22-14-1-2-15(11-14)23(22)25(30)33/h1-8,12,14-15,22-23H,9-11,13H2,(H,28,31)

InChI Key

ALMRPSKTNZHNDO-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)N=C(S5)SCC(=O)NCCOC6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.